

A Comprehensive Technical Guide to 2-Bromo-3pyridinamine: Synthesis, Reactions, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-3-pyridinamine**, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. This document details its chemical identity, key reactions with experimental protocols, and its role in the development of novel therapeutic agents.

Chemical Identity: Synonyms and Alternative Names

2-Bromo-3-pyridinamine is known by several alternative names and identifiers, which are crucial for accurate literature searches and material procurement. Its IUPAC name is 2-bromopyridin-3-amine[1]. The most common synonym is 3-Amino-2-bromopyridine[1][2].

Below is a comprehensive table summarizing its various identifiers.



Identifier Type	Value	Reference
IUPAC Name	2-bromopyridin-3-amine	[1]
Common Synonym	3-Amino-2-bromopyridine	[1][2]
CAS Number	39856-58-1	[1][2][3]
Molecular Formula	C5H5BrN2	[1][2]
Molecular Weight	173.01 g/mol	[1][2]
InChI	InChI=1S/C5H5BrN2/c6-5- 4(7)2-1-3-8-5/h1-3H,7H2	[1]
InChlKey	HKDVVTLISGIPFE- UHFFFAOYSA-N	[1]
SMILES	Nc1cccnc1Br	[3]
EC Number	626-782-9	[1]
PubChem CID	642816	[1][2]

Synthesis and Reactions

2-Bromo-3-pyridinamine serves as a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives. Its strategic placement of amino and bromo groups allows for diverse chemical transformations, particularly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds[2][4]. Derivatives of bromo-aminopyridine are frequently utilized in these reactions to introduce various aryl or heteroaryl substituents.

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative with an arylboronic acid. Optimization may be required for specific substrates.



Materials:

- 2-Bromopyridine derivative (e.g., 5-bromo-2-methylpyridin-3-amine) (1.0 equiv)
- Arylboronic acid (1.1 1.5 equiv)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)[2]
- Base (e.g., Potassium phosphate [K₃PO₄], 2.0-3.0 equiv)[2]
- Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[2]
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

- · Schlenk flask or sealed vial
- Condenser
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: To a dry Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, base, and palladium catalyst under an inert atmosphere.
- Solvent Addition: Add the degassed solvent mixture via syringe.
- Reaction: Stir the mixture at a temperature ranging from 85-110 °C[1][2]. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass







spectrometry (LC-MS).

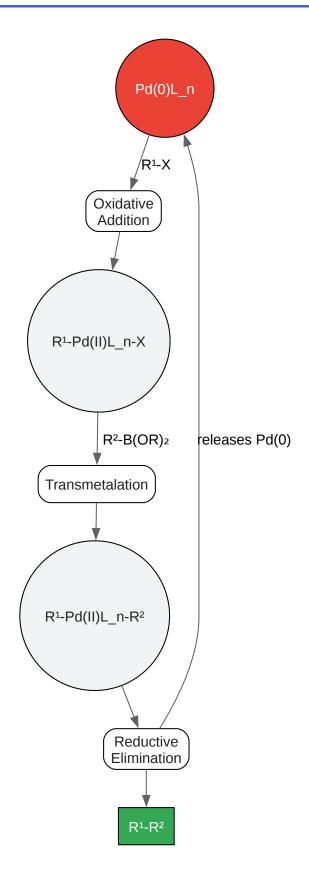
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment.









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